molecular formula C7H20N4 B14717565 N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine CAS No. 14878-43-4

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine

Cat. No.: B14717565
CAS No.: 14878-43-4
M. Wt: 160.26 g/mol
InChI Key: CQWCZJWYHPCXRK-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator, which means it can bind strongly to copper ions. This compound is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine can be synthesized through the reaction of ethylene diamine with 1,3-dibromopropane under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in studies involving copper metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential in treating diseases related to copper imbalance, such as Wilson’s disease.

    Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The primary mechanism of action of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves its ability to chelate copper ions. By binding to copper, it inhibits mitochondrial cytochrome c oxidase, leading to a reduction in cellular respiration and energy production. This mechanism is particularly significant in studies related to copper metabolism and its role in various diseases .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-aminoethyl)-1,3-propanediamine
  • Triethylene 2,3,2 tetramine
  • 1,4,8,11-Tetraazaundecane
  • 1,9-Diamino-3,7-diazanonane

Uniqueness

N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is unique due to its specific structure that allows for high-affinity binding to copper ions. This property makes it particularly useful in studies involving copper metabolism and its effects on cellular processes .

Properties

CAS No.

14878-43-4

Molecular Formula

C7H20N4

Molecular Weight

160.26 g/mol

IUPAC Name

1-N,2-N-bis(2-aminoethyl)propane-1,2-diamine

InChI

InChI=1S/C7H20N4/c1-7(11-5-3-9)6-10-4-2-8/h7,10-11H,2-6,8-9H2,1H3

InChI Key

CQWCZJWYHPCXRK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)NCCN

Origin of Product

United States

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